molecular formula C20H22O4 B14383903 3,4-Dimethyl-3,4-diphenylhexanedioic acid CAS No. 90020-73-8

3,4-Dimethyl-3,4-diphenylhexanedioic acid

Cat. No.: B14383903
CAS No.: 90020-73-8
M. Wt: 326.4 g/mol
InChI Key: NDEAITMURKTQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-3,4-diphenylhexanedioic acid is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methyl groups and two phenyl groups attached to a hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3,4-diphenylhexanedioic acid typically involves the reaction of 3,4-dimethyl-3,4-diphenylhexane with strong oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the hexane derivative to the corresponding hexanedioic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3,4-diphenylhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-3,4-diphenylhexanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3,4-diphenylhexanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-3,4-diphenylhexanedioic acid is unique due to the presence of both methyl and phenyl groups along with carboxylic acid functionalities.

Properties

CAS No.

90020-73-8

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

3,4-dimethyl-3,4-diphenylhexanedioic acid

InChI

InChI=1S/C20H22O4/c1-19(13-17(21)22,15-9-5-3-6-10-15)20(2,14-18(23)24)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

NDEAITMURKTQGH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1)C(C)(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.